Home > Products > Screening Compounds P74249 > Erlotinib Acetate
Erlotinib Acetate -

Erlotinib Acetate

Catalog Number: EVT-13568690
CAS Number:
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erlotinib Acetate is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer and pancreatic cancer. It is marketed under the trade name Tarceva and is classified as an antineoplastic agent. Erlotinib functions by binding to the ATP-binding site of the EGFR, preventing receptor activation and subsequent downstream signaling that promotes tumor growth. Additionally, recent studies suggest it may also inhibit other tyrosine kinases, expanding its potential therapeutic applications .

Source

Erlotinib was first developed by OSI Pharmaceuticals and is now available through various pharmaceutical companies. It is synthesized in laboratories and has been extensively studied for its efficacy and safety in cancer treatment.

Classification

Erlotinib Acetate falls under several classifications:

  • Drug Type: Small molecule
  • Drug Categories: Antineoplastic agents, epidermal growth factor receptor inhibitors
  • Chemical Classification: Quinazolinamine derivative
Synthesis Analysis

The synthesis of Erlotinib involves multiple steps, often starting from simple organic compounds. One common method includes the following key steps:

  1. Starting Material: 3,4-dihydroxybenzoic acid.
  2. O-Alkylation: The starting material is alkylated with 1-chloro-2-methoxyethane to form a methoxyethoxy derivative.
  3. Nitration and Reduction: The product undergoes nitration followed by reduction using ammonium formate as a hydrogen donor in the presence of palladium on carbon as a catalyst.
  4. Cyclization: The resultant compound is cyclized using formamide to form the quinazolinone structure.
  5. Chlorination: Chlorination occurs to introduce a chloro group at a specific position on the quinazoline ring.
  6. Final Reaction: The final step involves reacting with 3-ethynylaniline under acidic conditions to yield Erlotinib hydrochloride .

This method has been optimized for yield and purity, achieving high efficiency in laboratory settings.

Molecular Structure Analysis

Erlotinib Acetate has a complex molecular structure characterized by its unique arrangement of atoms:

  • Molecular Formula: C22H23N3O4
  • Molecular Weight: 393.44 g/mol
  • Structural Formula:
    N 3 ethynylphenyl 6 7 bis 2 methoxyethoxy quinazolin 4 amine\text{N 3 ethynylphenyl 6 7 bis 2 methoxyethoxy quinazolin 4 amine}

Structural Data

  • InChI Key: AAKJLRGGTJKAMG-UHFFFAOYSA-N
  • CAS Number: 183321-74-6
  • Solubility: Very slightly soluble in water; solubility increases at lower pH levels .
Chemical Reactions Analysis

Erlotinib undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Quinazoline Ring: The cyclization reaction forms the core structure essential for its activity.
  2. Chlorination Reaction: This introduces a chlorine atom that is crucial for binding affinity to the EGFR.
  3. Metabolic Reactions: In vivo, Erlotinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2, leading to various metabolites that may have different pharmacological effects .
Mechanism of Action

Erlotinib exerts its therapeutic effects through the following mechanism:

  1. Binding to EGFR: It binds reversibly to the ATP-binding site of the EGFR tyrosine kinase domain.
  2. Inhibition of Phosphorylation: This binding inhibits autophosphorylation of the receptor, blocking downstream signaling pathways that promote cell proliferation and survival.
  3. Induction of Apoptosis: By inhibiting these pathways, Erlotinib can induce apoptosis in cancer cells that rely on EGFR signaling for growth .
Physical and Chemical Properties Analysis

Erlotinib exhibits several notable physical and chemical properties:

  • State: Solid
  • Melting Point: Approximately 225–227 °C
  • Solubility:
    • Very slightly soluble in water
    • Slightly soluble in methanol
    • Practically insoluble in organic solvents like ethyl acetate .

Relevant Data

  • LogP (Partition Coefficient): Approximately 2.7, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest acidic pKa: 16.14
    • Strongest basic pKa: 4.62 .
Applications

Erlotinib Acetate is primarily used in oncology:

  • Cancer Treatment: It is indicated for patients with non-small cell lung cancer who have specific mutations in the EGFR gene.
  • Research Applications: Erlotinib is utilized in pharmacological studies to investigate its effects on various tumor cell lines and explore potential combinations with other therapeutic agents .

Its role as an EGFR inhibitor has made it a significant subject of research for developing targeted therapies against cancers characterized by aberrant EGFR signaling pathways.

Introduction to Erlotinib Acetate in Targeted Cancer Therapy

Epidermal Growth Factor Receptor (EGFR) Signaling in Oncogenesis

The Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases (RTKs), is a master regulator of cellular processes including proliferation, differentiation, and survival. In non-small cell lung cancer (NSCLC) and other epithelial malignancies, EGFR signaling is frequently dysregulated through overexpression (observed in 40%-80% of NSCLC cases) or gain-of-function mutations [1] [8]. Key oncogenic mutations include in-frame deletions in exon 19 (e.g., delE746-A750) and the point mutation L858R in exon 21, which collectively account for approximately 85% of clinically relevant EGFR mutations [1] [2]. These mutations induce constitutive kinase activation independent of ligand binding, leading to uncontrolled downstream signaling through the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. Crucially, nuclear translocation of EGFR further promotes oncogenesis by activating genes like AURKA, COX-2, and cyclin D1, which drive cell cycle progression and angiogenesis [6]. The scaffolding protein ezrin enhances EGFR signaling by facilitating receptor clustering and stabilization at the plasma membrane, thereby amplifying oncogenic signals and contributing to therapeutic resistance [6].

Table 1: Key EGFR Mutations in NSCLC and Their Impact on Signaling

Mutation TypeExon LocationPrevalence (%)Effect on EGFR Signaling
Exon 19 DeletionsExon 19~45%Constitutive kinase activation; altered ATP-binding pocket
L858RExon 21~40%Enhanced kinase activity; reduced affinity for ATP
T790MExon 20~50% (acquired resistance)Steric hindrance; increased ATP affinity
G719XExon 18~3%Altered kinase conformation; moderate activation

Erlotinib as a First-Generation EGFR Tyrosine Kinase Inhibitor: Historical Context and Evolution

Erlotinib (originally designated CP-358,774 or OSI-774) emerged in the early 2000s as a pioneering first-generation EGFR tyrosine kinase inhibitor (TKI). Its anilinoquinazoline structure enables reversible, competitive inhibition at the ATP-binding site of the EGFR tyrosine kinase domain [3] [5]. The BR.21 phase III trial (2005) established erlotinib’s clinical efficacy in unselected, chemotherapy-refractory NSCLC patients, demonstrating a statistically significant overall survival benefit (6.7 vs. 4.7 months with placebo, HR=0.70) [1] [8]. However, retrospective biomarker analyses revealed that responses were predominantly concentrated in patients harboring activating EGFR mutations (exon 19 del or L858R), where response rates reached 75%–80% compared to <10% in wild-type tumors [1] [2]. This discovery catalyzed a paradigm shift toward mutation-directed therapy. Despite its efficacy, erlotinib’s utility is limited by acquired resistance, primarily driven by the T790M "gatekeeper" mutation (occurring in ~50% of resistant cases), which increases ATP affinity and sterically hinders drug binding [2] [6]. Additional resistance mechanisms include MET amplification (20% of cases) and rare secondary mutations like L747S or D761Y [2] [6].

Rationale for Chemical Modification: Derivatization to Erlotinib Acetate

Erlotinib’s physicochemical limitations—including low aqueous solubility (0.4 mg/mL at pH 2) and oral bioavailability (~60% under fasting conditions)—pose significant pharmacokinetic challenges [3] [7]. Derivatization to erlotinib acetate represents a strategic approach to optimize its pharmaceutical profile. This modification typically targets the quinazoline core or the aniline substituent to enhance solubility, metabolic stability, or target affinity [4] [9]. For example, desmethyl erlotinib acetate (CAS 183320-15-2; C~23~H~23~N~3~O~5~; MW: 421.45 g/mol) is a biologically active derivative designed to overcome metabolic vulnerabilities [9]. Acetate prodrug strategies can also improve membrane permeability by increasing lipophilicity, facilitating passive diffusion. Furthermore, esterification of phenolic groups may enable pH-dependent release in tumor microenvironments [4]. Synthetic routes to such derivatives often employ catalytic hydrogenation or transfer hydrogenation (e.g., using ammonium formate/Pd-C instead of hazardous H~2~ gas), as demonstrated in modified erlotinib syntheses [4]. The primary objectives of derivatization include:

  • Enhanced Solubility: Facilitating advanced formulation design (e.g., cyclodextrin complexes) [7].
  • Overcoming Resistance: Targeting T790M or other resistance-conferring mutations through altered steric interactions.
  • Modulating Metabolism: Reducing CYP3A4-mediated clearance or avoiding toxic metabolites [3] [5].

Properties

Product Name

Erlotinib Acetate

IUPAC Name

2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethyl acetate

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-17-6-5-7-18(12-17)26-23-19-13-21(30-9-8-28-3)22(14-20(19)24-15-25-23)31-11-10-29-16(2)27/h1,5-7,12-15H,8-11H2,2-3H3,(H,24,25,26)

InChI Key

TZHTWWZUWBDHPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.